N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
N-(4-Phenyl-thiazol-2-yl)-benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .
Preparation Methods
The synthesis of N-(4-Phenyl-thiazol-2-yl)-benzamide typically involves the reaction of 4-phenylthiazol-2-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
N-(4-Phenyl-thiazol-2-yl)-benzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .
Scientific Research Applications
N-(4-Phenyl-thiazol-2-yl)-benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Phenyl-thiazol-2-yl)-benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N-(4-Phenyl-thiazol-2-yl)-benzamide can be compared with other thiazole derivatives, such as:
N-(4-Methyl-thiazol-2-yl)-benzamide: This compound has similar chemical properties but differs in its biological activity and applications.
N-(4-Chloro-thiazol-2-yl)-benzamide: This derivative has enhanced antimicrobial activity due to the presence of the chloro group.
N-(4-Isopropyl-thiazol-2-yl)-benzamide: This compound exhibits unique chemical reactivity and is used in different industrial applications.
The uniqueness of N-(4-Phenyl-thiazol-2-yl)-benzamide lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
14269-45-5 |
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Molecular Formula |
C16H12N2OS |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H12N2OS/c19-15(13-9-5-2-6-10-13)18-16-17-14(11-20-16)12-7-3-1-4-8-12/h1-11H,(H,17,18,19) |
InChI Key |
NIRMZOKDACPPER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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